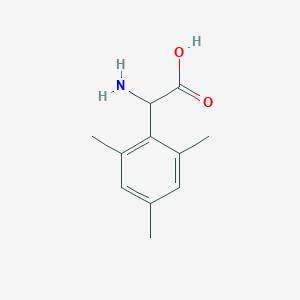

Amino(mesityl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Amino(mesityl)acetic acid (AMAA) is an organic compound that is used in a wide range of scientific research applications. It is an amino acid derivative that is composed of an amino group and a carboxylic acid group. It is a white, crystalline solid that has a molecular weight of 191.21 g/mol. AMAA is an important compound for biochemical and physiological studies and is used in many laboratory experiments.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

Amino acids, with their amine and carboxylic acid functional groups, have been studied for their corrosion inhibitive performance. The research investigated various amino acids, such as alanine and lysine, in different environments, including acetic acid, indicating a potential connection to the structural components of Amino(mesityl)acetic acid (Kaya et al., 2016).

Diagnostic Tools in Metabolic Profiling

The reactivity of acetic anhydride, a component structurally related to this compound, with the amine group of amino acids has been utilized to enhance nuclear magnetic resonance spectra of biomolecules. This approach has contributed to identifying biomarkers with clinical significance, indicating the relevance of similar compounds in diagnostic applications (Wilson et al., 2009).

Enhanced Biological Phosphorus Removal

In studies on enhanced biological phosphorus removal, the role of acetic acid, a structural part of this compound, was prominent. The interaction with various volatile fatty acids and amino acids was significant in the process, highlighting the importance of acetic acid derivatives in environmental and biochemical engineering (Hood & Randall, 2001).

Interstellar Chemistry

The formation of acetic acid in interstellar conditions has been linked to the synthesis of amino acids like glycine. Studies on polar ice mixtures and the role of acetic acid in these environments underline the cosmic significance of acetic acid derivatives, hinting at the broader applications of this compound in understanding astrochemical processes (Kleimeier et al., 2020).

Synthesis of Schiff Base Ligands

The amino acid [1-(aminomethyl)cyclohexyl]acetic acid has been used to produce Schiff base ligands, which were characterized and studied for their antioxidant properties and selective enzyme inhibitory activities. This research illustrates the applicability of amino acid derivatives, such as this compound, in the synthesis and study of biologically active compounds (Ikram et al., 2015).

Food Science and Protein Modification

Acetic acid has been used to modify proteins, like wheat gluten, by deamidation. This modification affects functional properties like foaming and emulsification, as well as nutritional characteristics. The relevance of acetic acid in these processes indicates a potential area of study for this compound in food science and protein engineering (Liao et al., 2010).

Synthesis of Enantiomerically Pure Amino Acids

Enantioselective syntheses of amino acids substituted with a mesityl group have been achieved. These synthesized amino acids are structurally related to this compound and have significant implications in medicinal chemistry and drug development, highlighting the importance of such compounds in creating pharmaceuticals (Medina et al., 2000).

Acid Stress Resistance in Microorganisms

Research has demonstrated that amino acids like aspartic acid and glutamate enhance the metabolism and acid stress resistance of Acetobacter pasteurianus, an acetic acid bacterium. The role of amino acids in this context underscores their importance in microbial resistance and adaptation, potentially relating to the biochemical applications of this compound (Yin et al., 2017).

Mecanismo De Acción

Target of Action

Amino(mesityl)acetic acid, like other amino acids, primarily targets skeletal muscle metabolism . It plays a crucial role in maintaining skeletal muscle mass, which is important for improving muscle strength and function . The use of amino acids as dietary supplements is widespread among athletes and physically active individuals .

Mode of Action

It is known that amino acids, in general, can inhibit folic acid synthesis . This inhibition occurs because this compound binds to pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid . This action is bacteriostatic against Mycobacterium tuberculosis .

Biochemical Pathways

Amino acids can be synthesized from glycolytic and citric acid cycle intermediates . They are involved in the synthesis of hormones such as insulin, growth hormone, and thyroid hormones, contributing to metabolic regulation . Amino acids, particularly essential amino acids or conditionally essential amino acids, are commonly consumed as nutritional supplements by athletes across all levels of sports participation and individuals engaged in regular and moderate physical activity .

Pharmacokinetics

It is known that amino acids promote protein synthesis and wound healing, and reduce the rate of endogenous protein catabolism . More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Result of Action

The result of this compound’s action is the regulation of skeletal muscle metabolism, enhancing lean body mass (LBM), and mitigating exercise-induced muscle damage . It also inhibits the onset of bacterial resistance to streptomycin and isoniazid .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of a base can lead to the removal of the H+ ion from the amino group of the zwitterion, producing a negatively charged amino acid . In both circumstances, the amino acid acts to maintain the pH of the system—that is, to remove the added acid (H+) or base (OH−) from solution . Furthermore, the reactivity of this compound can be reduced considerably by a steric effect in the presence of a suitably bulky alkylating agent .

Propiedades

IUPAC Name |

2-amino-2-(2,4,6-trimethylphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-6-4-7(2)9(8(3)5-6)10(12)11(13)14/h4-5,10H,12H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWMOYOHAJKNZRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(C(=O)O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397802 |

Source

|

| Record name | AMINO(MESITYL)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500695-54-5 |

Source

|

| Record name | α-Amino-2,4,6-trimethylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500695-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AMINO(MESITYL)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274382.png)